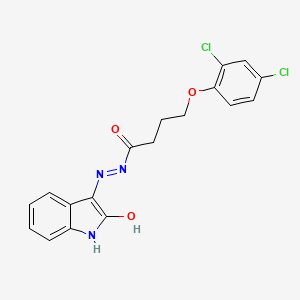
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide, commonly known as CTK7A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide belongs to a class of compounds that has been extensively studied for its synthesis, characterization, and application potential in various fields of science. The synthesis and characterization of similar compounds, including those derived from isatin and carbohydrazide, have been thoroughly investigated. These studies involve the preparation of carbohydrazones from substituted isatins, followed by a comprehensive analysis using techniques like Fourier transform-IR, NMR spectroscopy, and elemental analysis. Theoretical quantum-chemical studies further support the experimental data, providing insights into the electronic and antioxidant properties of these compounds (Çavuş et al., 2020).
Antioxidant Properties
The antioxidant capabilities of compounds synthesized from isatin derivatives have been a focus of research. These compounds' antioxidant activities are quantified through methods like the DPPH free-radical scavenging method, revealing a significant order of activity. Such studies not only highlight the compounds' potential as antioxidants but also elucidate the relationship between their electronic structures and antioxidant properties, laying the groundwork for further pharmacological applications (Muğlu et al., 2019).
Applications in Novel Heterocycles Synthesis
Another area of interest is the utility of related compounds in synthesizing novel heterocyclic compounds, which have wide applications ranging from pharmaceuticals to materials science. For instance, cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide has been used as a precursor for creating new heterocyclic compounds, showcasing the versatility of these compounds in organic synthesis and the potential for developing new therapeutic agents and materials (Mahmoud et al., 2013).
Pharmacological Applications
Pharmacological studies on compounds containing the 2-oxoindolin-3-ylidene moiety have identified them as potential apoptosis inducers, offering a new avenue for cancer therapy research. These compounds have been screened using cell- and caspase-based assays to identify potent apoptosis inducers, significantly contributing to the development of novel anticancer drugs (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-11-7-8-15(13(20)10-11)26-9-3-6-16(24)22-23-17-12-4-1-2-5-14(12)21-18(17)25/h1-2,4-5,7-8,10,21,25H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMRBPMSKYBECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carboxamide](/img/structure/B2696225.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)
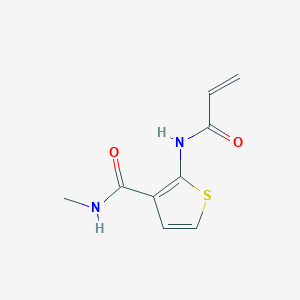
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)
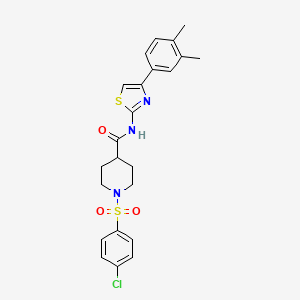
![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)

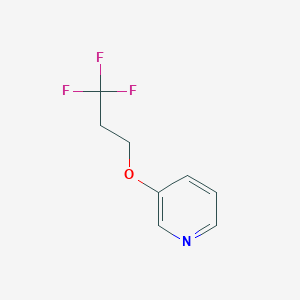

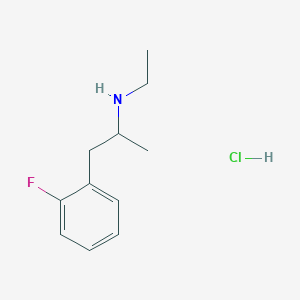
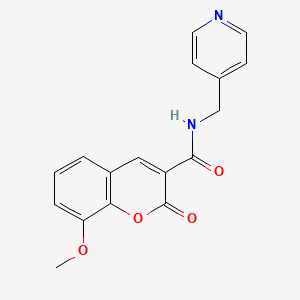
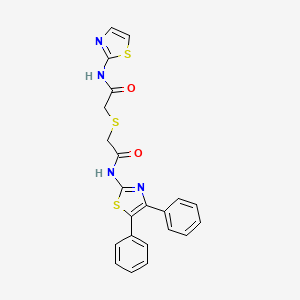
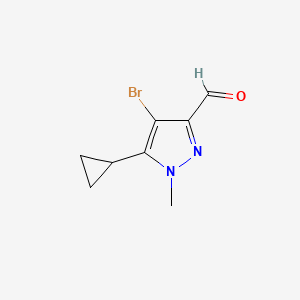
![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)